Lithium hydroxide

Catalog No.
S565564
CAS No.
1310-65-2
M.F
HLiO
LiOH
M. Wt
24.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium hydroxide

CAS Number

1310-65-2

Product Name

Lithium hydroxide

IUPAC Name

lithium;hydroxide

Molecular Formula

HLiO
LiOH

Molecular Weight

24.0 g/mol

InChI

InChI=1S/Li.H2O/h;1H2/q+1;/p-1

InChI Key

WMFOQBRAJBCJND-UHFFFAOYSA-M

SMILES

[Li+].[OH-]

Solubility

Solubility in water, g/100ml at 20 °C: 12.8 (good)

Synonyms

lithium hydroxide, lithium hydroxide monohydrate, lithium hydroxide, 6Li-labeled, lithium hydroxide, 7Li-labeled

Canonical SMILES

[Li+].[OH-]

Isomeric SMILES

[Li+].[OH-]
  • Chemical Scrubbing:

    • LiOH reacts with CO₂ in a chemical reaction to form Li₂CO₃ and water (H₂O): 2 LiOH + CO₂ → Li₂CO₃ + H₂O . This reaction efficiently removes CO₂ from gas streams, making it useful in various applications, including:
      • Life support systems: LiOH is used in rebreathers, submarines, and spacecraft to remove CO₂ from exhaled air, maintaining a breathable atmosphere .
      • Post-combustion capture: Research explores using LiOH in power plants to capture CO₂ from flue gas after combustion, reducing greenhouse gas emissions .
  • Adsorption:

    • LiOH can also act as an adsorbent, physically binding CO₂ molecules to its surface. This process is reversible, allowing for CO₂ regeneration and LiOH reuse. Research investigates optimizing factors like temperature, pressure, and LiOH particle size to improve CO₂ capture efficiency through adsorption .

Other Research Applications

Beyond CO₂ capture, LiOH finds applications in various scientific research fields:

  • Electrolyte in batteries: LiOH is a key component of the electrolyte in some lithium-ion batteries, facilitating the movement of lithium ions during charge and discharge cycles .
  • Cement and ceramics: LiOH is used in specific formulations of Portland cement and ceramics, influencing material properties and performance .
  • Nuclear reactor coolant: Isotopically enriched LiOH is used in pressurized water reactors to adjust the pH of the coolant, mitigating corrosion and offering some radiation protection .

Lithium hydroxide is an inorganic compound with the chemical formula lithium hydroxide (LiOH). It exists in both hydrated and anhydrous forms, both of which are white hygroscopic solids. Lithium hydroxide is characterized by its high solubility in water and slight solubility in alcohols. It is classified as a strong base, although it is the weakest known alkali metal hydroxide, exhibiting basic properties that are less pronounced than those of sodium or potassium hydroxide .

The structure of lithium hydroxide consists of a lithium ion bonded to a hydroxide ion. In its crystalline form, lithium atoms are arranged in layers within a tetragonal lattice, surrounded by oxygen atoms in a deformed tetrahedral configuration .

Lithium hydroxide is a skin, eye, and respiratory irritant. It can cause severe burns upon contact. Inhalation can lead to coughing, shortness of breath, and lung damage []. The oral LD50 (lethal dose for 50% of test subjects) in rats is 210 mg/kg []. Always wear appropriate personal protective equipment (PPE) when handling LiOH, including gloves, safety glasses, and a respirator.

, including:

  • Neutralization Reactions: Lithium hydroxide reacts with acids to form salts and water. For example:
    • LiOH+HClLiCl+H2O\text{LiOH}+\text{HCl}\rightarrow \text{LiCl}+\text{H}_2\text{O}
    • 2LiOH+H2SO4Li2SO4+2H2O2\text{LiOH}+\text{H}_2\text{SO}_4\rightarrow \text{Li}_2\text{SO}_4+2\text{H}_2\text{O}
  • Reactions with Carbon Dioxide: Lithium hydroxide absorbs carbon dioxide to produce lithium carbonate and water:
    • 2LiOH+CO2Li2CO3+H2O2\text{LiOH}+\text{CO}_2\rightarrow \text{Li}_2\text{CO}_3+\text{H}_2\text{O}
  • Reactions with Water: When lithium reacts with water, it forms lithium hydroxide and hydrogen gas:
    • 2Li+2H2O2LiOH+H2(g)2\text{Li}+2\text{H}_2\text{O}\rightarrow 2\text{LiOH}+\text{H}_2(g)

These reactions highlight the compound's basicity and reactivity, particularly with acids and carbon dioxide .

Lithium hydroxide can be synthesized through several methods:

  • From Lithium Carbonate: The most common industrial method involves the reaction of lithium carbonate with calcium hydroxide:
    • Li2CO3+Ca OH 22LiOH+CaCO3\text{Li}_2\text{CO}_3+\text{Ca OH }_2\rightarrow 2\text{LiOH}+\text{CaCO}_3
  • Direct Reaction with Water: Lithium metal can be reacted directly with water to produce lithium hydroxide and hydrogen gas:
    • 2Li+2H2O2LiOH+H2(g)2\text{Li}+2\text{H}_2\text{O}\rightarrow 2\text{LiOH}+\text{H}_2(g)
  • From Lithium Oxide: Lithium oxide can also react with water to yield lithium hydroxide:
    • Li2O+H2O2LiOH\text{Li}_2\text{O}+\text{H}_2\text{O}\rightarrow 2\text{LiOH}

These methods highlight the versatility of lithium hydroxide synthesis in both laboratory and industrial settings .

Lithium hydroxide has several important applications:

  • Batteries: It is primarily used in the production of cathode materials for lithium-ion batteries, particularly for electric vehicles and portable electronics.
  • Carbon Dioxide Scrubbing: Lithium hydroxide is utilized in breathing gas purification systems for submarines and spacecraft to remove carbon dioxide from exhaled air.
  • Grease Production: It serves as a thickener in lubricating greases, enhancing their performance under varying temperatures.
  • Precursor for Other Compounds: Lithium hydroxide is a key intermediate for producing various lithium salts and chemicals, including lithium fluoride and lithium stearate .

Research on lithium hydroxide interactions primarily focuses on its reactivity with other chemicals rather than biological interactions. Studies indicate that it can react exothermically with acids, generating heat during neutralization. Additionally, it can interact with metals such as aluminum and zinc, producing flammable hydrogen gas .

Similar Compounds: Comparison

Lithium hydroxide shares similarities with other alkali metal hydroxides but has unique properties that distinguish it:

CompoundChemical FormulaBasicity LevelSolubilityUnique Features
Sodium HydroxideNaOHStrongHighly solubleCommonly used as a strong base
Potassium HydroxideKOHStrongHighly solubleUsed in soap making
Calcium HydroxideCa(OH)₂ModerateSolubleUsed in construction
Barium HydroxideBa(OH)₂StrongSolubleUsed in chemical synthesis
Magnesium HydroxideMg(OH)₂WeakSlightly solubleUsed as an antacid

Lithium hydroxide is unique due to its application in battery technology and its role in carbon dioxide scrubbing systems, making it essential for modern energy solutions .

Traditional Production Routes

Lithium Carbonate Metathesis Pathway

The lithium carbonate metathesis pathway represents the most widely adopted industrial method for lithium hydroxide production, utilizing calcium hydroxide as the primary metathesis agent [1]. This process involves the fundamental chemical reaction: Li₂CO₃ + Ca(OH)₂ → 2 LiOH + CaCO₃, where lithium carbonate reacts with calcium hydroxide to produce lithium hydroxide and calcium carbonate as a byproduct [1].

Industrial implementation typically employs specific stoichiometric ratios, with standard protocols requiring 74 grams of industrial grade lithium carbonate combined with 190 grams of deionized water, alongside 61 grams of calcium oxide mixed with 215 grams of deionized water [2]. The reaction proceeds optimally at elevated temperatures, with the initially produced hydrate requiring dehydration by heating under vacuum conditions up to 180 degrees Celsius to obtain the anhydrous form [1].

The metathesis reaction demonstrates high conversion efficiency, with industrial processes achieving lithium recovery rates exceeding 95% under optimized conditions [3]. Critical process parameters include temperature control between 85-95 degrees Celsius, reaction duration of 2-4 hours, and continuous agitation to ensure complete mixing of reactants [2]. The calcium carbonate precipitate formed during the reaction requires effective separation through filtration systems, with typical solid-liquid separation efficiencies reaching 86-99% depending on the filtration technology employed [4].

Quality specifications for the lithium carbonate feedstock significantly influence the final product purity, with industrial grade lithium carbonate containing less than 0.5% sodium and potassium impurities preferred for battery-grade lithium hydroxide production [5]. The process generates calcium carbonate waste at approximately 1.35 kilograms per kilogram of lithium hydroxide produced, necessitating effective waste management strategies [4].

Lithium Sulfate Conversion Process

The lithium sulfate conversion process represents an alternative traditional route that begins with spodumene ore processing through a series of thermal and chemical treatments [1]. The pathway initiates with the conversion of alpha-spodumene to beta-spodumene through high-temperature calcination, followed by reaction with calcium oxide to produce lithium oxide [1]. Subsequently, lithium oxide reacts with sulfuric acid to form lithium sulfate, which undergoes metathesis with sodium hydroxide to yield lithium hydroxide according to the reaction: Li₂SO₄ + 2 NaOH → Na₂SO₄ + 2 LiOH [1].

Process optimization studies have identified critical temperature ranges for each reaction stage, with spodumene calcination requiring temperatures between 1050-1100 degrees Celsius for optimal conversion efficiency [6]. The sulfuric acid leaching stage operates effectively at temperatures of 200-250 degrees Celsius under pressure conditions of 2-3 atmospheres, achieving lithium extraction rates of 85-92% [6].

Sodium hydroxide metathesis reactions demonstrate optimal performance at temperatures between 80-95 degrees Celsius with reaction times of 3-6 hours [1]. The process generates sodium sulfate as the primary byproduct, which possesses commercial value in the glass and detergent industries, contributing to overall process economics [1]. Lithium recovery efficiency through this pathway typically ranges from 80-88%, with the lower efficiency attributed to multiple processing stages and associated lithium losses [3].

Industrial implementations of this process require careful control of impurity levels, particularly calcium and magnesium concentrations in the lithium sulfate intermediate, as these directly impact final product quality [6]. Advanced purification techniques, including ion exchange and crystallization, are employed to achieve battery-grade specifications with sodium content below 50 parts per million and potassium content below 30 parts per million [5].

Precipitation-Based Synthesis

Single-Step Precipitation Protocols

Single-step precipitation protocols offer streamlined approaches to lithium hydroxide synthesis, primarily utilizing direct precipitation from lithium-containing solutions through alkaline reagent addition [7]. The fundamental mechanism involves the controlled addition of barium hydroxide or calcium hydroxide to lithium sulfate solutions, resulting in immediate precipitation of insoluble sulfate salts and formation of lithium hydroxide in solution [7].

Optimal precipitation conditions have been established through systematic experimental studies, with lithium sulfate concentrations of 0.01 molar and barium hydroxide additions at stoichiometric ratios of 1:1 demonstrating superior conversion efficiency [7]. Temperature control emerges as a critical parameter, with reaction temperatures maintained between 40-60 degrees Celsius yielding optimal precipitation kinetics [7]. Reaction duration studies indicate that 2-hour contact times provide complete conversion while minimizing energy consumption [7].

The single-step approach achieves lithium hydroxide purities ranging from 95-98% when employing high-purity starting materials and controlled precipitation conditions [7]. However, the process faces limitations in achieving battery-grade specifications due to the presence of intermediate crystal structures, specifically lithium hydroxide sulfate (3LiOH-Li₂SO₄), which requires additional purification steps [7].

Process efficiency measurements demonstrate lithium recovery rates of 78-85% for single-step protocols, with losses attributed to incomplete precipitation and solution retention during filtration [7]. The method produces barium sulfate or calcium sulfate as solid byproducts, requiring effective solid-liquid separation systems with filtration efficiencies exceeding 95% to minimize lithium losses [7].

Industrial applications of single-step precipitation focus on intermediate-grade lithium hydroxide production for applications requiring purities between 95-98% [7]. The process offers advantages in terms of reduced equipment requirements and simplified process control compared to multi-step alternatives [7].

Two-Step Precipitation for Nanoparticle Formation

Two-step precipitation methodologies have been developed specifically to address the limitations of single-step processes while enabling the synthesis of lithium hydroxide nanoparticles with controlled morphological characteristics [7]. This approach involves an initial precipitation step followed by a secondary reaction phase, utilizing fractional reagent addition to optimize conversion efficiency and particle size distribution [7].

The optimized two-step protocol employs lithium sulfate at 0.01 molar concentration with barium hydroxide addition at a ratio of 1:0.5 during the first precipitation stage [7]. The initial reaction proceeds at 40 degrees Celsius for 60 minutes, followed by filtration to remove precipitated barium sulfate [7]. The second step involves addition of the remaining half portion of barium hydroxide to the filtered solution under identical temperature and time conditions [7].

Characterization studies using X-ray diffraction analysis demonstrate that two-step precipitation achieves pure lithium hydroxide phase formation with particle mean sizes of 100 nanometers [7]. The method successfully eliminates intermediate lithium hydroxide sulfate phases that commonly occur in single-step processes, resulting in product purities exceeding 99% [7]. Particle size distribution measurements indicate narrow size ranges with standard deviations below 15 nanometers [7].

Process yield optimization through two-step precipitation achieves lithium recovery rates of 92-95%, representing significant improvements over single-step alternatives [7]. The enhanced efficiency results from more complete conversion of lithium sulfate precursors and reduced lithium losses in waste streams [7]. Energy consumption analysis indicates comparable or slightly reduced energy requirements compared to single-step processes due to improved reaction kinetics [7].

The two-step methodology demonstrates particular advantages for producing lithium hydroxide nanoparticles suitable for specialized battery applications requiring high surface area materials [7]. Morphological control enables the production of crystalline structures with specific surface areas ranging from 15-25 square meters per gram [7].

Electrochemical Production Methods

Membrane Electrodialysis Systems

Membrane electrodialysis systems represent advanced electrochemical approaches for lithium hydroxide production, utilizing selective ion transport through specialized membranes under applied electric fields [8] [9]. The fundamental mechanism involves the migration of lithium ions through cation exchange membranes while hydroxide ions are generated through water dissociation at bipolar membrane interfaces [8]. These systems typically employ three-compartment configurations with feed, acid, and base chambers separated by appropriate membrane types [9].

Current density optimization studies have established optimal operating ranges between 1200-2400 amperes per square meter for achieving balanced energy efficiency and production rates [10]. Operation at current densities of 1200 amperes per square meter with temperatures between 75-85 degrees Celsius enables reduced specific electricity consumption of 7.25 kilowatt-hours per kilogram of lithium hydroxide [8] [10]. Higher current densities up to 2400 amperes per square meter increase lithium hydroxide production rates by 120% but result in 14% increases in specific electrical consumption [10].

Temperature effects on membrane electrodialysis performance demonstrate significant impacts on both energy consumption and product purity [10]. Operations below 75 degrees Celsius yield high purity products with reduced chloride leakage to the catholyte, while temperatures between 75-85 degrees Celsius optimize energy efficiency at the expense of increased heat consumption [10]. Electrolyte concentration influences membrane performance, with higher concentrations enabling greater current densities without reaching limiting current conditions [11].

Advanced membrane characterization studies have identified optimal membrane selections for lithium hydroxide production systems [12]. Cation exchange membranes such as Sx-2301-Wn enable lithium hydroxide concentration up to 1.7 molar with current efficiencies of 77.3% [12]. Anion exchange membranes including Fumasep FAB-130-PK achieve sulfuric acid concentration up to 0.6 molar with current efficiencies of 74.6% [12].

Process economics analysis indicates specific energy consumption ranges from 3.65-7.25 kilowatt-hours per kilogram of lithium hydroxide depending on operating conditions [13] [10]. Current efficiency measurements demonstrate values between 60-77% for optimized systems, with lithium hydroxide recovery rates exceeding 90% and product purities of approximately 95% [13]. The technology enables simultaneous recovery of sulfuric acid as a valuable byproduct, contributing to overall process economics [12].

Suspension Electrolysis Approaches

Suspension electrolysis approaches represent innovative electrochemical methodologies that combine leaching, purification, and regeneration processes within single reactor systems [14]. The technology enables simultaneous lithium cobalt oxide leaching in the anode region and re-synthesis in the cathode region using ammonia-based electrochemical systems [14]. This approach operates at atmospheric conditions without requiring highly corrosive reagents, providing environmental advantages over traditional methods [14].

Three distinct chemical reaction systems have been investigated for suspension electrolysis applications: ammonium bicarbonate, ammonium bicarbonate with ammonia, and ammonium bicarbonate with ammonium sulfite [14]. Laboratory-scale experiments demonstrate that the ammonium bicarbonate-ammonium sulfite system achieves optimal performance with lithium recovery rates of 66.3% and cobalt recovery rates of 75.4% [14].

The suspension electrolysis mechanism involves complex electrochemical reactions occurring simultaneously at both electrode surfaces [14]. At the anode, lithium-containing materials undergo oxidative dissolution, while cathodic reactions facilitate hydroxide generation and subsequent lithium hydroxide formation [14]. The process requires careful control of electrolyte composition, pH levels, and current density to optimize both leaching efficiency and product quality [14].

Operational parameter optimization for suspension electrolysis systems focuses on current density ranges between 100-500 amperes per square meter to balance reaction rates with energy consumption [14]. Electrolyte pH maintenance between 8-10 provides optimal conditions for lithium extraction while minimizing electrode corrosion [14]. Temperature control between 25-45 degrees Celsius ensures stable electrochemical performance without excessive energy requirements [14].

The technology demonstrates particular advantages for recycling applications where simultaneous material recovery and purification are required [14]. Energy efficiency analysis indicates competitive performance compared to conventional hydrometallurgical processes while offering reduced chemical consumption and waste generation [14]. However, current efficiency limitations and scaling challenges require further development for industrial implementation [14].

Industrial-Scale Production Parameters

Scaling Considerations and Limitations

Industrial-scale lithium hydroxide production faces numerous scaling considerations that significantly impact process economics, technical feasibility, and product quality maintenance [4] [6]. Primary scaling limitations include heat transfer efficiency in large-volume reactors, uniform mixing challenges, and membrane performance degradation in electrochemical systems operating at industrial capacities [4] [10].

Reactor design considerations for large-scale lithium hydroxide production require sophisticated heat management systems to maintain optimal reaction temperatures across entire vessel volumes [4]. Industrial reactors operating at capacities exceeding 1000 liters demonstrate temperature gradients of 5-10 degrees Celsius without advanced heat transfer systems [4]. Mixing efficiency becomes critical at industrial scales, with power requirements increasing significantly to maintain adequate mass transfer rates [4].

Membrane electrodialysis scaling faces particular challenges related to membrane area requirements and current distribution uniformity [10]. Industrial systems require membrane areas exceeding 1000 square meters for production capacities of 10,000 metric tons per year, necessitating complex stack designs and flow distribution systems [6]. Current efficiency typically decreases by 10-15% when scaling from laboratory to industrial systems due to current distribution non-uniformities and membrane aging effects [10].

Raw material supply consistency emerges as a critical scaling limitation, particularly for processes requiring high-purity lithium carbonate or lithium sulfate feedstocks [6]. Industrial facilities consuming 50,000-100,000 metric tons of lithium carbonate annually require robust supply chain management to maintain consistent product quality [6]. Impurity control becomes increasingly challenging at industrial scales, with batch-to-batch variations in raw materials potentially affecting final product specifications [5].

Waste management considerations scale proportionally with production capacity, requiring sophisticated treatment systems for solid and liquid waste streams [4]. Industrial facilities producing 30,000 metric tons of lithium hydroxide annually generate approximately 40,000 metric tons of calcium carbonate waste and 150,000 cubic meters of wastewater requiring treatment [4]. Environmental compliance costs can represent 5-15% of total production costs depending on local regulations [4].

Capital investment requirements for industrial-scale lithium hydroxide production facilities range from 200-500 million dollars for plants with annual capacities of 25,000-50,000 metric tons [6] [3]. Operating cost analysis indicates production costs between 4,000-7,000 dollars per metric ton depending on feedstock costs, energy prices, and process technology selection [15]. Labor requirements typically range from 150-300 employees for fully integrated facilities including mining, processing, and product finishing operations [6].

Process Flow Optimization Strategies

Process flow optimization strategies for industrial lithium hydroxide production focus on minimizing energy consumption, maximizing lithium recovery, and reducing waste generation through systematic process integration and advanced control systems [4] [16]. Key optimization approaches include heat integration, recycle stream management, and multi-effect evaporation systems for concentration stages [4].

Thickening system optimization employs crosscurrent configurations to reduce lithium hydroxide losses in discarded solids while diluting suspension feeds to improve separation efficiency [4]. Optimal thickening operations achieve solid concentrations of 40% in underflows and 2% in overflows across multiple thickener stages [4]. Fresh water consumption optimization balances lithium loss reduction against concentration requirements, with optimal washing water flows of 2000 kilograms per hour minimizing overall lithium losses [4].

Evaporation and crystallization optimization strategies utilize multi-effect evaporator configurations to minimize energy consumption while achieving required product concentrations [4]. Optimal evaporator operation at 106 degrees Celsius in the first effect and 89 degrees Celsius in the second effect, followed by crystallization at 70 degrees Celsius, achieves energy consumption reductions of 25-40% compared to single-effect systems [4]. Heat recovery from crystallization operations contributes to overall energy efficiency improvements [4].

Advanced process control implementation enables real-time optimization of critical parameters including temperature, pH, and reactant concentrations [16]. Model predictive control systems demonstrate 5-10% improvements in lithium recovery rates while reducing energy consumption by 8-15% compared to conventional control approaches [4]. Automated quality control systems utilizing online analytical instrumentation ensure consistent product specifications while minimizing off-specification production [16].

Recycle stream optimization significantly improves overall process yield through systematic recovery and reuse of lithium-containing solutions [17] [4]. Circulation processes involving carbon dioxide addition to remaining aqueous solutions enable lithium carbonate recovery for reuse in subsequent production cycles [17]. These recycling operations reduce lithium losses by up to 83% compared to conventional linear processes [4].

Water management optimization addresses both consumption reduction and treatment efficiency through closed-loop systems and advanced treatment technologies [4]. Optimized processes achieve water consumption reductions of 1-6.3% per kilogram of product while maintaining required product quality [4]. Integrated water treatment systems enable reuse of up to 85% of process water, significantly reducing environmental impact and operating costs [4].

Energy optimization strategies focus on heat integration between process stages and utilization of renewable energy sources where economically viable [4] [18]. Combined heat and power systems demonstrate overall energy efficiency improvements of 15-25% for integrated lithium hydroxide production facilities [18]. Process modifications enabling operation at reduced temperatures achieve energy consumption decreases up to 4.8% while maintaining product quality specifications [4].

Process ParameterOptimal RangeImpact on EfficiencyReference
Current Density (Electrodialysis)1200-2400 A/m²14% energy increase at upper range [10]
Temperature (Metathesis)85-95°C95% conversion efficiency [3]
Reaction Time (Precipitation)2-4 hoursComplete conversion achieved [7]
Lithium Recovery Rate85-95%Varies by process type [4]
Specific Energy Consumption3.65-7.25 kWh/kgProcess and conditions dependent [13] [10]
Production MethodPurity AchievementEnergy ConsumptionLithium RecoveryReference
Carbonate Metathesis>95%Medium95% [1] [3]
Two-Step Precipitation>99%Low-Medium92-95% [7]
Membrane Electrodialysis~95%3.65-7.25 kWh/kg>90% [13] [10]
Sulfate Conversion80-88%High80-88% [3]

Physical Description

Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals.
Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS]
COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

24.01874309 g/mol

Monoisotopic Mass

24.01874309 g/mol

Heavy Atom Count

2

Density

2.54 g/cm³

Decomposition

924 °C

Melting Point

450-471 °C

UNII

G51XLP968G
903YL31JAS

Related CAS

1310-66-3 (monohydrate)
17341-24-1 (Parent)
1310-65-2 (Parent)
17341-24-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: (negligible)

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

1310-65-2
12159-20-5

Wikipedia

Lithium hydroxide
Mupirocin
Lithium_monoxide_anion

Use Classification

Plastics -> Polymer Type -> N.a.
Cosmetics -> Buffering; Hair waving or straightening

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Lithium hydroxide (Li(OH)): ACTIVE

Dates

Modify: 2023-08-15

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